molecular formula C7H2Br4O B2418371 2,3,5,6-Tetrabromobenzaldehyde CAS No. 2376726-54-2

2,3,5,6-Tetrabromobenzaldehyde

Cat. No.: B2418371
CAS No.: 2376726-54-2
M. Wt: 421.708
InChI Key: OLDHEABESIPSDN-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrabromobenzaldehyde is an organic compound characterized by the presence of four bromine atoms attached to a benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrabromobenzaldehyde typically involves the bromination of benzaldehyde derivatives. One common method is the bromination of 2,3,5,6-tetrabromotoluene, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as carbon disulfide or acetic acid. The reaction is typically carried out under controlled temperatures to ensure selective bromination and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrabromobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products Formed

    Oxidation: 2,3,5,6-Tetrabromobenzoic acid.

    Reduction: 2,3,5,6-Tetrabromobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,5,6-Tetrabromobenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of flame retardants and other materials with specific properties.

    Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrabromobenzaldehyde involves its interaction with various molecular targets. The presence of multiple bromine atoms and the aldehyde group allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluorobenzaldehyde
  • 2,3,5,6-Tetrachlorobenzaldehyde
  • 2,3,5,6-Tetraiodobenzaldehyde

Uniqueness

2,3,5,6-Tetrabromobenzaldehyde is unique due to the presence of four bromine atoms, which impart distinct chemical properties compared to its fluorinated, chlorinated, or iodinated counterparts. The bromine atoms influence the compound’s reactivity, making it suitable for specific applications where other halogenated benzaldehydes may not be as effective.

Properties

IUPAC Name

2,3,5,6-tetrabromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDHEABESIPSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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